

In-Depth Technical Guide: 1-Hydroxycyclohexanecarboxylic Acid (CAS 1123-28-0)

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Compound of Interest

Compound Name: 1-Hydroxycyclohexanecarboxylic acid

Cat. No.: B072880

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Introduction

1-Hydroxycyclohexanecarboxylic acid, with the CAS number 1123-28-0, is a versatile organic compound characterized by a cyclohexane ring substituted with both a hydroxyl and a carboxylic acid group at the same carbon atom. This unique alpha-hydroxy acid structure makes it a valuable building block in organic synthesis and a compound of interest for various applications, including the synthesis of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications and safety information.

Chemical and Physical Properties

1-Hydroxycyclohexanecarboxylic acid is a white to off-white solid at room temperature.^[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	1123-28-0	[2] [3] [4] [5]
Molecular Formula	C ₇ H ₁₂ O ₃	[2] [3] [4]
Molecular Weight	144.17 g/mol	[2] [4]
IUPAC Name	1-hydroxycyclohexane-1-carboxylic acid	[2]
Melting Point	107-108 °C	[1]
Boiling Point	299.3 °C at 760 mmHg	[1]
Appearance	White to off-white solid	[1]
Purity	≥95% (commercially available)	[4]
Storage Temperature	Room temperature	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Hydroxycyclohexanecarboxylic acid**. Below are the expected spectral characteristics based on its structure and data from similar compounds.

¹H NMR Spectroscopy

A proton NMR spectrum of **1-Hydroxycyclohexanecarboxylic acid** would be expected to show broad multiplets for the cyclohexane ring protons, typically in the range of 1.2-2.0 ppm. The hydroxyl and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. The carboxylic acid proton is expected to be significantly downfield (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key information about the carbon skeleton. For **1-Hydroxycyclohexanecarboxylic acid**, the following approximate chemical shifts are expected:

Carbon Atom	Expected Chemical Shift (ppm)
Carboxylic Carbon (C=O)	175-185
Quaternary Carbon (C-OH)	70-80
Cyclohexane Carbons	20-40

A predicted ^{13}C NMR spectrum for the related cyclohexanecarboxylic acid shows signals for the cyclohexane carbons in the range of 25-45 ppm and the carboxylic carbon around 183 ppm.[\[6\]](#) A reported ^{13}C NMR spectrum of the cation of **1-Hydroxycyclohexanecarboxylic acid** in a strong acid/SO₂ solvent system shows signals that are consistent with this general prediction, though the specific chemical shifts are influenced by the protonation state and solvent.[\[7\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **1-Hydroxycyclohexanecarboxylic acid** is characterized by the presence of both hydroxyl and carboxylic acid functional groups. Key expected absorption bands are:

Functional Group	Wavenumber (cm ⁻¹)	Appearance
O-H stretch (hydroxyl)	3600-3200	Broad
O-H stretch (carboxylic acid)	3300-2500	Very broad
C-H stretch (alkane)	3000-2850	Sharp
C=O stretch (carboxylic acid)	1760-1690	Strong, sharp
C-O stretch	1320-1210	Medium
O-H bend	1440-1395 and 950-910	Medium

The very broad O-H stretch from the carboxylic acid, often overlapping with the C-H stretching region, is a hallmark of this functional group due to strong hydrogen bonding.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS)

The mass spectrum of **1-Hydroxycyclohexanecarboxylic acid** obtained by gas chromatography-mass spectrometry (GC-MS) shows a molecular ion peak (M⁺) is not always

prominent. Common fragmentation patterns would involve the loss of water (H_2O), carbon monoxide (CO), and the carboxylic acid group (COOH). The base peak in the electron ionization (EI) mass spectrum is observed at m/z 99.[2]

Crystal Structure

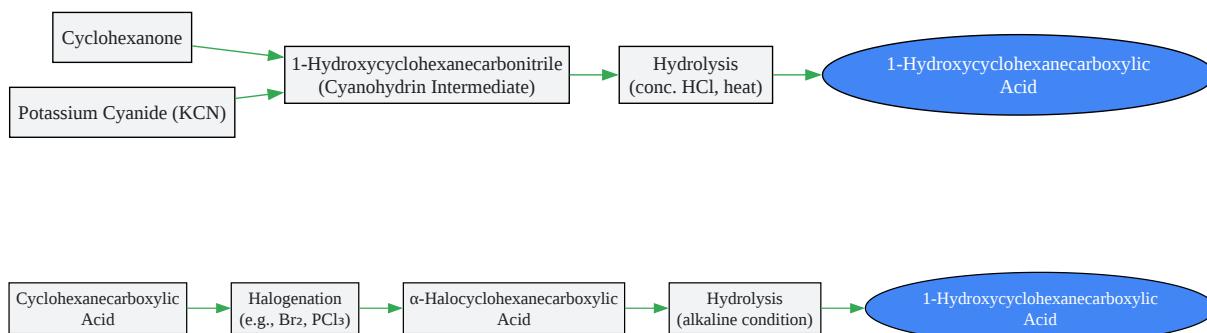
The crystal structure of **1-Hydroxycyclohexanecarboxylic acid** has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 667277.[2] The crystal structure reveals a triclinic polymorph where the asymmetric unit contains two independent molecules.[7] The molecules are connected by $\text{O}-\text{H}\cdots\text{O}$ hydrogen bonds, forming sheets perpendicular to the crystallographic b-axis.[7] This hydrogen bonding network involves both the hydroxyl and carboxylic acid groups.

Experimental Protocols

Synthesis

A common laboratory synthesis involves the formation of a cyanohydrin from cyclohexanone, followed by hydrolysis of the nitrile to a carboxylic acid.

Workflow Diagram:



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